molecular formula C14H11BrN2 B1270060 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine CAS No. 858516-70-8

6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine

Cat. No. B1270060
CAS RN: 858516-70-8
M. Wt: 287.15 g/mol
InChI Key: OPMUYIDHWOOLTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazopyridines, including “6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine”, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecule is planar, showing a dihedral angle between the phenyl and the imidazo[1,2-a] pyridine rings . An intramolecular C—H N hydrogen bond with an S(5) ring motif is present .


Chemical Reactions Analysis

The chemical reactions involving “6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine” can be explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .

Scientific Research Applications

Medicinal Chemistry: Drug Development

This compound serves as a “drug prejudice” scaffold due to its structural characteristics, which are conducive to the synthesis of pharmaceuticals . Its fused bicyclic heterocycle is a common feature in many therapeutic agents, and modifications to this core structure can lead to the development of new drugs with potential applications in treating various diseases.

Material Science: Organic Electronics

The structural character of 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine also makes it useful in material science, particularly in the field of organic electronics . Its electronic properties can be harnessed for creating components like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Chemical Synthesis: Building Block

As a building block in chemical synthesis, this compound can be used to construct more complex molecules. Its bromine atom is a reactive site that can undergo various substitution reactions, making it a valuable starting material for synthesizing a wide array of organic compounds .

Pharmaceutical Intermediates: Synthesis of Lactams

In the pharmaceutical industry, 6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine is used as an intermediate in the synthesis of lactams . Lactams are a crucial component in the production of many antibiotics, and this compound’s ability to introduce lactam structures efficiently is highly beneficial.

Antimicrobial Research: Tuberculosis Treatment

Recent research has highlighted the potential of imidazo[1,2-a]pyridine analogues in the treatment of tuberculosis (TB). These compounds have shown significant efficacy in reducing bacterial load in acute TB mouse models, indicating their promise as novel anti-TB agents .

Catalysis: Organic Reactions

The compound can act as a catalyst or a component of a catalytic system in various organic reactions. Its structure can facilitate reactions such as oxidative coupling, tandem reactions, and hydroamination, which are essential in creating complex organic molecules .

properties

IUPAC Name

6-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c1-10-2-4-11(5-3-10)13-9-17-8-12(15)6-7-14(17)16-13/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMUYIDHWOOLTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362820
Record name 6-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine

CAS RN

858516-70-8
Record name 6-bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Reactant of Route 3
Reactant of Route 3
6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Reactant of Route 4
Reactant of Route 4
6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Reactant of Route 5
Reactant of Route 5
6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Reactant of Route 6
Reactant of Route 6
6-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.